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molecular formula C36H52BrP B3273776 Stearyltriphenylphosphonium Bromide CAS No. 59514-47-5

Stearyltriphenylphosphonium Bromide

Cat. No. B3273776
M. Wt: 595.7 g/mol
InChI Key: UNZVCQADHJCNDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035346

Procedure details

Triphenyl-n-octadecylphosphonium bromide is prepared by refluxing n-octadecyl bromide (1000 grams) and triphenyl phosphine (787 grams) in about 1400 ml. of toluene for 16 hours at about 110° C. The product is precipitated from the cooled solution by the addition of about 500 ml. of ethyl acetate and the crystals filtered from solution. These crystals, 1550 grams, are added to 890 grams of sodium 3,5-dicarbomethoxybenzenesulfonate in 3000 ml. of water which is heated to 80°-85° C. and stirred for one hour. The oil layer is washed twice with about 2000 ml. of room-temperature water, then dried at 50° C. under nitrogen for 16 hours at a pressure less than 100 torr. The product, triphenyl-n-octadecylphosphonium 3,5-dicarbomethoxybenzenesulfonate, solidifies on cooling.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
787 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:20]1([P:26]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[Br-:19].[C:33]1([P+:26]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)Br
Name
Quantity
787 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is precipitated from the cooled solution by the addition of about 500 ml
FILTRATION
Type
FILTRATION
Details
of ethyl acetate and the crystals filtered from solution
ADDITION
Type
ADDITION
Details
These crystals, 1550 grams, are added to 890 grams of sodium 3,5-dicarbomethoxybenzenesulfonate in 3000 ml
TEMPERATURE
Type
TEMPERATURE
Details
of water which is heated to 80°-85° C.
WASH
Type
WASH
Details
The oil layer is washed twice with about 2000 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of room-temperature water, then dried at 50° C. under nitrogen for 16 hours at a pressure less than 100 torr
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Br-].C1(=CC=CC=C1)[P+](CCCCCCCCCCCCCCCCCC)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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